1-(Propan-2-yl)-2-azaspiro[3.4]octane
Description
1-(Propan-2-yl)-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAWPYPYZTWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]octane has multiple applications in scientific research, which can be categorized as follows:
Medicinal Chemistry
The compound has been investigated for its bioactive potential , particularly as a drug candidate due to its ability to interact with various molecular targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. For instance, structural analogs have shown minimum inhibitory concentrations (MICs) in the range of 0.0124–0.0441 μg/mL against multiresistant strains of Mycobacterium tuberculosis .
- Antiviral Properties : Recent research has explored the use of spirocyclic compounds as inhibitors of viral proteases, including those from SARS-CoV-2. The spatial arrangement of the spirocyclic structure allows for effective binding interactions with viral proteins, which could lead to the development of new antiviral therapies .
Biological Research
The interactions of this compound with biological systems have been a focal point for researchers:
- Enzyme Modulation : Studies have shown that this compound can modulate enzyme activities, influencing various biochemical pathways. This characteristic makes it a candidate for drug design aimed at specific enzyme targets .
- Neuroscience Applications : The compound's structural features enable it to act as a muscarinic M4 receptor agonist, which may have implications in treating neurological disorders such as schizophrenia and Alzheimer’s disease .
Material Science
In addition to its biological applications, this compound is being explored for its potential in developing new materials:
- Polymer Synthesis : The compound serves as a building block for synthesizing more complex spirocyclic compounds that can be used in advanced materials and polymers with tailored properties .
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial efficacy of derivatives revealed that certain modifications significantly enhanced activity against resistant bacterial strains. Compounds derived from this compound demonstrated notable reductions in bacterial growth at low concentrations, suggesting their potential as leads for antibiotic development.
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory effects of this compound in animal models. The administration resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its possible role in modulating immune responses effectively .
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different substituents.
Spirocyclic Oxindoles: Compounds with a spiro junction between an oxindole and another ring, used in medicinal chemistry.
Uniqueness: 1-(Propan-2-yl)-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Propan-2-yl)-2-azaspiro[3.4]octane is a spirocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N, and its structure features a spiro linkage that connects two distinct ring systems. This arrangement contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 113.19 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The spirocyclic structure enhances its binding affinity, allowing it to modulate the activity of target proteins. This modulation can lead to various pharmacological effects, depending on the biological pathways involved.
Biological Activities
Research has indicated several potential biological activities of this compound:
1. Antimicrobial Properties:
Studies have explored its efficacy against various microbial strains, suggesting that it may possess antimicrobial properties that could be harnessed in therapeutic applications.
2. Anticancer Potential:
The compound has been investigated for its potential as an anticancer agent, particularly due to its ability to inhibit tumor cell growth and metastasis through interaction with specific signaling pathways .
3. Neurological Applications:
Research indicates that derivatives of this compound may act as agonists for muscarinic receptors, which are implicated in neurological disorders such as Alzheimer’s and schizophrenia. This suggests potential applications in treating cognitive dysfunctions .
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a high-throughput screening campaign, derivatives of this compound were identified as active against Plasmodium falciparum, the malaria parasite. The study demonstrated the compound's potential as a lead for developing new antimalarial drugs .
Case Study 2: Neurological Effects
A study investigating the effects of muscarinic receptor agonists found that compounds similar to this compound exhibited significant activity in models of Alzheimer’s disease, suggesting that they may help alleviate cognitive symptoms associated with neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane | Contains a pyrazole instead of pyrrole | Different reactivity due to nitrogen placement |
| tert-butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-y]-2,6-diazaspiro[3.4]octane | Incorporates tert-butyl group | Enhanced lipophilicity may influence pharmacokinetics |
This table illustrates how variations in structural features can lead to differences in biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Propan-2-yl)-2-azaspiro[3.4]octane, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via spiroannulation reactions, often involving ketone or ester intermediates. For example, analogous spirocyclic compounds are prepared using DMF as a solvent with K₂CO₃ as a base, followed by nucleophilic substitution (e.g., propargyl bromide addition) . Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reagents critically impact yield and purity. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) is recommended to isolate the product. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm spiro connectivity and substituent positions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of spirocyclic compounds like this compound?
- Methodological Answer :
- NMR : ¹H NMR distinguishes axial vs. equatorial protons in the bicyclic system, with coupling constants (J values) indicating spiro junction geometry. ¹³C NMR identifies carbonyl or amine groups (e.g., δ ~170 ppm for ketones).
- IR : Stretching frequencies (e.g., 1650–1750 cm⁻¹ for C=O) confirm functional groups.
- MS : HRMS validates molecular formula (e.g., C₁₀H₁₇NO for the parent compound) and detects fragmentation patterns unique to spiro systems .
Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The azaspiro system’s tertiary amine can undergo N-oxidation using m-CPBA, forming an N-oxide derivative. Ketone groups (if present) may oxidize further to carboxylic acids.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds or carbonyl groups, while borane-THF selectively reduces amides to amines .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s bioactivity, and what computational methods can predict its interactions with biological targets?
- Methodological Answer : The spiro structure imposes conformational rigidity, enhancing binding specificity. Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with enzymes like kinases or GPCRs. For example, steric clashes in docking scores may explain low affinity for flat binding pockets, while hydrogen-bonding motifs (amine/ketone groups) align with active-site residues .
Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For instance, a 2³ factorial design evaluates temperature, base strength, and reaction time .
- In situ Monitoring : ReactIR or LC-MS tracks intermediate formation, identifying side reactions (e.g., dimerization) that reduce yield .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Synthesis : Introduce ¹⁵N via reductive amination using ¹⁵NH₄Cl or ²H via deuterated solvents (e.g., D₂O in hydrolysis steps).
- Tracing : LC-MS/MS quantifies labeled metabolites in hepatic microsome assays, correlating isotopic retention with metabolic pathways (e.g., CYP450 oxidation) .
Q. What role does the azaspiro[3.4]octane scaffold play in overcoming multidrug resistance (MDR) in cancer therapeutics?
- Methodological Answer : The scaffold’s rigidity may evade efflux pumps (e.g., P-glycoprotein). Comparative studies using resistant vs. sensitive cell lines (MTT assays) quantify IC₅₀ shifts. Synergy assays (Chou-Talalay method) with doxorubicin assess MDR reversal potential .
Methodological Considerations
- Data Contradictions : Discrepancies in bioactivity data may arise from impurity profiles (HPLC purity thresholds >95%) or assay variability (e.g., cell line passage number). Replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) are critical .
- Theoretical Frameworks : Link mechanistic studies to conceptual models (e.g., Hammond’s postulate for reaction intermediates) or QSAR for bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
